molecular formula C12H7F2NO2 B6364156 6-(3,4-Difluorophenyl)nicotinic acid, 95% CAS No. 744261-54-9

6-(3,4-Difluorophenyl)nicotinic acid, 95%

Cat. No. B6364156
CAS RN: 744261-54-9
M. Wt: 235.19 g/mol
InChI Key: ILDFLSMYQLNOLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-Difluorophenyl)nicotinic acid (DFPNA) is a synthetic compound that belongs to the class of compounds known as fluoroquinolones. It is a fluoroquinolone derivative that has been extensively studied for its potential pharmacological applications. DFPNA has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects. In addition, it has been demonstrated to possess anticonvulsant, anxiolytic, and antidepressant properties. Furthermore, the compound has been found to possess antinociceptive and anxiolytic-like effects in animal models. As such, DFPNA has been proposed as a potential therapeutic agent for the treatment of various neurological disorders.

Scientific Research Applications

6-(3,4-Difluorophenyl)nicotinic acid, 95% has been extensively studied for its potential pharmacological applications. In particular, the compound has been investigated for its ability to modulate the activity of various receptors, enzymes, and ion channels. For instance, 6-(3,4-Difluorophenyl)nicotinic acid, 95% has been found to interact with nicotinic acetylcholine receptors, serotonin receptors, and GABA receptors. In addition, the compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Furthermore, 6-(3,4-Difluorophenyl)nicotinic acid, 95% has been found to modulate the activity of several ion channels, including the sodium and potassium channels.

Mechanism of Action

The exact mechanism of action of 6-(3,4-Difluorophenyl)nicotinic acid, 95% is not fully understood. However, it is believed to involve the modulation of various receptors, enzymes, and ion channels. For instance, the compound has been found to interact with nicotinic acetylcholine receptors, serotonin receptors, and GABA receptors. In addition, the compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Furthermore, 6-(3,4-Difluorophenyl)nicotinic acid, 95% has been found to modulate the activity of several ion channels, including the sodium and potassium channels.
Biochemical and Physiological Effects
6-(3,4-Difluorophenyl)nicotinic acid, 95% has been found to produce a variety of biochemical and physiological effects. For instance, the compound has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer effects. In addition, it has been demonstrated to possess anticonvulsant, anxiolytic, and antidepressant properties. Furthermore, the compound has been found to possess antinociceptive and anxiolytic-like effects in animal models. As such, 6-(3,4-Difluorophenyl)nicotinic acid, 95% has been proposed as a potential therapeutic agent for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

The use of 6-(3,4-Difluorophenyl)nicotinic acid, 95% in laboratory experiments has a number of advantages and limitations. One of the main advantages of using 6-(3,4-Difluorophenyl)nicotinic acid, 95% is that it is relatively easy to synthesize and handle. In addition, the compound is relatively stable and can be stored for long periods of time. Furthermore, 6-(3,4-Difluorophenyl)nicotinic acid, 95% is non-toxic and has been found to produce a variety of biological effects, making it a useful tool for investigating the mechanism of action of various drugs.
However, there are also some limitations associated with the use of 6-(3,4-Difluorophenyl)nicotinic acid, 95% in laboratory experiments. For instance, the compound is not very soluble in water and thus requires the use of solvents such as dimethyl sulfoxide or ethanol. In addition, the compound is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

The potential applications of 6-(3,4-Difluorophenyl)nicotinic acid, 95% are vast and there are many future directions that can be explored. For instance, further research could be conducted to investigate the compound’s ability to modulate the activity of various receptors, enzymes, and ion channels. In addition, further studies could be conducted to investigate the compound’s potential as an anti-cancer agent. Furthermore, further research could be conducted to investigate the compound’s potential as an anti-bacterial agent. Finally, further research could be conducted to investigate the compound’s potential as an antidepressant and anxiolytic agent.

properties

IUPAC Name

6-(3,4-difluorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-9-3-1-7(5-10(9)14)11-4-2-8(6-15-11)12(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDFLSMYQLNOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=C(C=C2)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680853
Record name 6-(3,4-Difluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-Difluorophenyl)nicotinic acid

CAS RN

744261-54-9
Record name 6-(3,4-Difluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from 3′,4′-difluoroacetophenone using the procedures outlined for 6-(4-fluorophenyl)nicotinic acid (D1-D3).
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